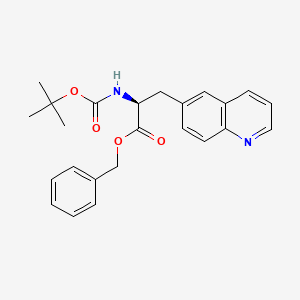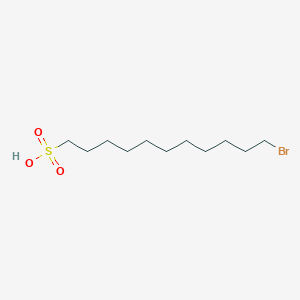
11-Bromoundecane-1-sulfonicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Bromoundecane-1-sulfonicacid is an organic compound with the molecular formula C11H23BrO3S It is a sulfonic acid derivative that contains a bromine atom attached to an undecane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11-Bromoundecane-1-sulfonicacid typically involves the bromination of undecane derivatives. One common method is the reaction of undecenoic acid with hydrobromic acid in the presence of a peroxide, which facilitates the addition of the bromine atom to the undecane chain . The reaction is carried out in the absence of free oxygen to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of hydrobromic acid and a suitable solvent, such as toluene, to achieve high yields and purity of the final product . The reaction conditions are optimized to ensure the efficient bromination of the undecane chain.
Chemical Reactions Analysis
Types of Reactions: 11-Bromoundecane-1-sulfonicacid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Oxidation Reactions: The sulfonic acid group can undergo oxidation to form sulfonate esters or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or alkanes.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, typically under reflux conditions.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
Substitution: Formation of hydroxyl or amino derivatives.
Oxidation: Formation of sulfonate esters.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
11-Bromoundecane-1-sulfonicacid has several applications in scientific research:
Biology: Employed in the study of biological membranes and as a surfactant in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 11-Bromoundecane-1-sulfonicacid involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
11-Bromoundecanoic Acid: Similar structure but lacks the sulfonic acid group.
11-Bromo-1-undecanethiol: Contains a thiol group instead of a sulfonic acid group.
11-Bromoundecane: Lacks both the sulfonic acid and carboxylic acid groups.
Uniqueness: The combination of these functional groups allows for versatile chemical modifications and interactions, making it valuable in various research and industrial contexts .
Properties
CAS No. |
147722-19-8 |
|---|---|
Molecular Formula |
C11H23BrO3S |
Molecular Weight |
315.27 g/mol |
IUPAC Name |
11-bromoundecane-1-sulfonic acid |
InChI |
InChI=1S/C11H23BrO3S/c12-10-8-6-4-2-1-3-5-7-9-11-16(13,14)15/h1-11H2,(H,13,14,15) |
InChI Key |
OUNZUTGCOUUSSS-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCS(=O)(=O)O)CCCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Oxo-3-azaspiro[5.5]undecane-11-carboxylic acid;hydrochloride](/img/structure/B13911494.png)
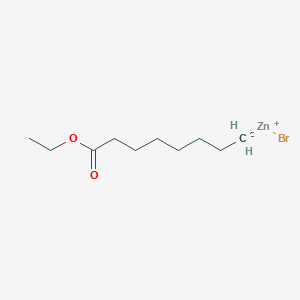



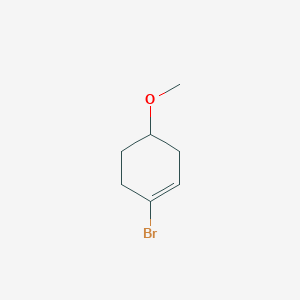
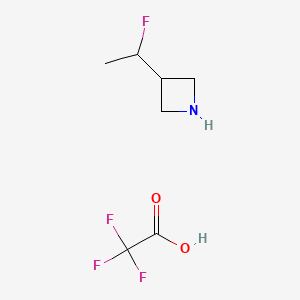
![7,8-Dihydro-5H-pyrano[4,3-b]pyridine-2-methanol](/img/structure/B13911544.png)
![[1,2,3]Triazolo[1,5-a]pyridin-6-amine](/img/structure/B13911552.png)

![Methyl 2,3-dihydrofuro[2,3-b]pyridine-4-carboxylate](/img/structure/B13911560.png)
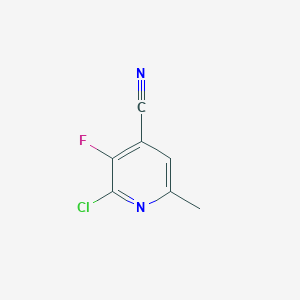
![[(3aR,6R,6aR)-4-[6-chloro-4-(cyclopentylamino)pyrazolo[3,4-d]pyrimidin-1-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol](/img/structure/B13911574.png)
